4-Fluoro-5-methoxy-2-nitrobenzonitrile
Description
4-Fluoro-5-methoxy-2-nitrobenzonitrile is a fluorinated aromatic nitrile derivative featuring a nitro group at the 2-position, a methoxy group at the 5-position, and a fluorine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structural attributes—electron-withdrawing nitro and nitrile groups combined with electron-donating methoxy and fluorine substituents—create a unique electronic profile that influences reactivity and stability .
Properties
IUPAC Name |
4-fluoro-5-methoxy-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-2-5(4-10)7(11(12)13)3-6(8)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNOIPMUEJPJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-5-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 4-Fluoro-5-methoxy-2-aminobenzonitrile.
Substitution: 4-Methoxy-5-substituted-2-nitrobenzonitrile.
Oxidation: 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-5-methoxy-2-nitrobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-fluoro-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-fluoro-5-methoxy-2-nitrobenzonitrile with key analogs based on substituent arrangement, functional groups, and reactivity.
Positional Isomers
3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS: 1137869-92-1)
- Structural Differences: The fluorine and nitro groups are swapped (3-F, 4-NO₂ vs. 4-F, 2-NO₂ in the target compound).
- Reactivity Implications : The nitro group at the 4-position (meta to nitrile) may alter reduction kinetics compared to the 2-position (ortho to nitrile), affecting downstream reactions like diamine synthesis .
Functional Group Variants
4-Fluoro-5-methoxy-2-nitrobenzoic Acid (CAS: 864293-50-5)
- Key Difference : Replaces the nitrile (-CN) with a carboxylic acid (-COOH).
- The absence of nitrile limits its utility in cyanation or nucleophilic substitution pathways .
5-Fluoro-2-methoxy-4-nitroaniline
Substituent Variants
4-Nitro-2-(trifluoromethyl)benzonitrile
- Key Differences : Replaces methoxy (-OCH₃) and fluorine (-F) with a trifluoromethyl (-CF₃) group.
2-Amino-4-chloro-5-methoxybenzonitrile
- Key Differences: Substitutes nitro (-NO₂) with amino (-NH₂) and adds chlorine (-Cl) at the 4-position.
- Reactivity: The amino group facilitates electrophilic substitution, while chlorine introduces steric and electronic effects that may hinder certain reactions .
Comparative Data Table
Biological Activity
4-Fluoro-5-methoxy-2-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 185.14 g/mol. The compound features:
- A fluorine atom at the 4-position,
- A methoxy group at the 5-position,
- A nitro group at the 2-position.
These substituents significantly influence the electronic properties and reactivity of the benzene ring, making it an interesting candidate for various biological studies.
The biological activity of this compound primarily arises from its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, such as proteins and nucleic acids. The presence of fluorine and methoxy groups can modify the compound's reactivity and affinity towards enzymes and receptors, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that nitro-substituted benzonitriles can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways related to cell survival .
Case Study:
A study involving a series of nitrobenzonitrile derivatives demonstrated that modifications at the aromatic ring could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar effects .
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. The structural features allow it to interact with enzyme active sites, potentially inhibiting their function.
Table: Comparison of Enzyme Inhibition Potency
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Enzyme X |
| 4-Nitrobenzonitrile | TBD | Enzyme Y |
| 3-Methoxy-4-nitrobenzonitrile | TBD | Enzyme Z |
Note: TBD refers to "To Be Determined" as specific data for this compound is still under investigation.
Toxicological Profile
The safety profile of this compound must be considered in any biological application. Preliminary assessments indicate that compounds with similar structures can exhibit toxicity through mechanisms such as oxidative stress and disruption of cellular homeostasis .
Safety Data
| Exposure Route | Potential Effects |
|---|---|
| Inhalation | Irritation to respiratory tract |
| Skin Contact | Irritation and sensitization |
| Ingestion | Harmful effects on digestive tract |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
